molecular formula C22H21NO3 B8084651 O-Trityl-L-serine

O-Trityl-L-serine

Cat. No.: B8084651
M. Wt: 347.4 g/mol
InChI Key: ZXVRNLZMMUBFSR-FQEVSTJZSA-N
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Description

O-Trityl-L-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a trityl groupThis compound is particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Trityl-L-serine can be synthesized through the reaction of L-serine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane. The trityl group is introduced to protect the hydroxyl group of serine, forming this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The trityl group is introduced during the peptide assembly to protect the serine residue, and it is later removed under mild acidic conditions .

Chemical Reactions Analysis

Types of Reactions: O-Trityl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected serine, trityl cations, and substituted derivatives of serine .

Scientific Research Applications

O-Trityl-L-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Trityl-L-serine primarily involves the protection and deprotection of the hydroxyl group of serine. The trityl group acts as a steric hindrance, preventing unwanted reactions at the hydroxyl site. During peptide synthesis, the trityl group is selectively removed under mild acidic conditions, allowing the serine residue to participate in further reactions .

Comparison with Similar Compounds

Uniqueness: O-Trityl-L-serine is unique due to the bulky nature of the trityl group, which provides excellent protection for the hydroxyl group of serine. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2S)-2-amino-3-trityloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNLZMMUBFSR-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25840-83-9
Record name O-(Triphenylmethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25840-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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